![molecular formula C16H13Br2F3N4OS B2701751 3-bromo-5-(4-bromothiophen-2-yl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 314051-68-8](/img/structure/B2701751.png)

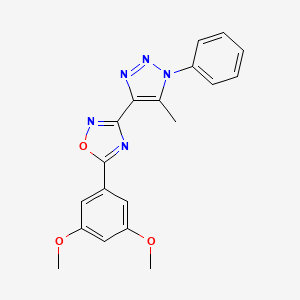

3-bromo-5-(4-bromothiophen-2-yl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecule contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring. It also has a bromothiophene group, an isobutyl group, and a trifluoromethyl group attached to it.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the bromine atoms, which are good leaving groups, and the electron-withdrawing trifluoromethyl group. The pyrazolo[1,5-a]pyrimidine core might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature. The presence of bromine atoms might make it relatively heavy, and the trifluoromethyl group could increase its stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, demonstrating significant biological activities, including antitumor and antimicrobial properties. For instance, a study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of these compounds (Rahmouni et al., 2016). Another research effort reported efficient access to 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines involving SNAr and Suzuki Cross-Coupling reactions, indicating the versatility of synthetic approaches for creating structurally diverse derivatives (Jismy et al., 2020).

Chemical Synthesis and Characterization

- The chemical synthesis and structural characterization of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, revealing insights into the molecular architecture and reactivity of these compounds. A noteworthy study described the convenient synthesis of 1,3,4-thiadiazoles, thiazoles, pyrazolo[1,5-a]pyrimidines, and other heterocyclic derivatives containing a 5-bromobenzofuran moiety, which underscores the flexibility in generating functionally rich heterocycles for varied scientific applications (Abdelhamid et al., 2016).

Antitumor and Antimicrobial Activities

- Several studies have investigated the antitumor and antimicrobial activities of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as therapeutic agents. One study synthesized and evaluated the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating promising antitumor activity against various cancer cell lines, which suggests the potential utility of these compounds in cancer research (Hassan et al., 2014).

Eigenschaften

IUPAC Name |

3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Br2F3N4OS/c1-7(2)5-22-15(26)13-12(18)14-23-9(10-3-8(17)6-27-10)4-11(16(19,20)21)25(14)24-13/h3-4,6-7H,5H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYUZYSAEORKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC(=CS3)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Br2F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701668.png)

![(2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid](/img/structure/B2701670.png)

![2,4,10,12-Tetraoxa-3,3-dimethyl-7-azadispiro[5.1.3.2]tridecane](/img/structure/B2701673.png)

![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[1-(3,4-dichlorophenyl)-5-methyltriazol-4-yl]methanone](/img/structure/B2701674.png)

![4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2701677.png)

![1-(3,4-Difluorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2701678.png)

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2701680.png)

![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2701681.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-2-yl)methanone](/img/structure/B2701685.png)

![6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine](/img/structure/B2701691.png)